Benzothiazolium, 2-methyl-3-(3-sulfopropyl)-, inner salt is a chemical compound with the molecular formula and a molecular weight of approximately 271.36 g/mol. This compound belongs to the benzothiazolium family, characterized by a bicyclic structure that includes both sulfur and nitrogen atoms. The designation "inner salt" indicates that it exists as a zwitterion, possessing both positive and negative charges within the same molecule, which enhances its solubility in polar solvents such as water .
This compound is commonly referred to as MTS (MTS reagent) and is primarily utilized as a precursor for synthesizing various thiazole dyes, which have extensive applications in scientific research, particularly in biochemistry for colorimetric assays.
The synthesis of Benzothiazolium, 2-methyl-3-(3-sulfopropyl)-, inner salt can be achieved through several methods. One notable approach involves the reaction of 1,3-propanesultone with 2-methylbenzothiazole under specific conditions:
This method allows for variations in substituents on the benzothiazole ring or the sulfopropyl group, enabling customization of the compound's properties.
The molecular structure of Benzothiazolium, 2-methyl-3-(3-sulfopropyl)-, inner salt is characterized by:
InChI=1S/C11H13NO3S2/c1-9-12(7-4-8-17(13,14)15)10-5-2-3-6-11(10)16-9/h2-3,5-6H,4,7-8H2,1H3
CC1=[N+](C2=CC=CC=C2S1)CCCS(=O)(=O)[O-]
.This structure indicates a complex arrangement that contributes to its unique chemical properties.
Benzothiazolium, 2-methyl-3-(3-sulfopropyl)-, inner salt participates in various chemical reactions that are significant in synthetic organic chemistry. Key reactions include:
These reactions highlight its utility as a reagent in biochemical applications.
The mechanism of action of Benzothiazolium, 2-methyl-3-(3-sulfopropyl)- involves its conversion into formazan products via mitochondrial reduction processes. This transformation is essential for quantifying cellular metabolic activity:
This mechanism underscores its role in assessing cellular health and metabolic function.
Benzothiazolium, 2-methyl-3-(3-sulfopropyl)- exhibits several notable physical and chemical properties:
These properties make it suitable for various laboratory applications.
Benzothiazolium, 2-methyl-3-(3-sulfopropyl)- has diverse applications across multiple scientific fields:
The versatility of this compound makes it valuable in both research and industrial applications. Its unique properties facilitate advancements in biochemical research and material science.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2